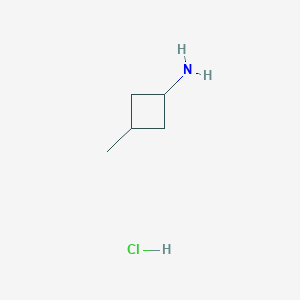3-Methylcyclobutanamine hydrochloride
CAS No.: 2231666-45-6
Cat. No.: VC5223153
Molecular Formula: C5H12ClN
Molecular Weight: 121.61
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2231666-45-6 |
|---|---|
| Molecular Formula | C5H12ClN |
| Molecular Weight | 121.61 |
| IUPAC Name | 3-methylcyclobutan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H11N.ClH/c1-4-2-5(6)3-4;/h4-5H,2-3,6H2,1H3;1H |
| Standard InChI Key | VXDHLHFUJZFKHO-BPNVWSNHSA-N |
| SMILES | CC1CC(C1)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Methylcyclobutanamine hydrochloride consists of a four-membered cyclobutane ring with a methyl group at the 3-position and an amine group at the 1-position, forming a secondary amine structure. Protonation of the amine with hydrochloric acid yields the hydrochloride salt, enhancing its stability and solubility in polar solvents. The compound’s molecular formula is C₅H₁₂ClN, with a molecular weight of 121.61 g/mol. Its IUPAC name is 3-methylcyclobutan-1-amine hydrochloride.
Key Structural Features:
-
Cyclobutane Ring: Introduces significant ring strain (≈26 kcal/mol), influencing reactivity and conformational dynamics .
-
Methyl Substituent: Steric effects at the 3-position may hinder nucleophilic attack or alter binding interactions in biological systems.
-
Hydrochloride Salt: Improves crystallinity and aqueous solubility compared to the free base.
Physicochemical Profile
While experimental data specific to 3-methylcyclobutanamine hydrochloride are sparse, properties can be extrapolated from analogous cyclobutane derivatives:
The hydrochloride salt’s high solubility facilitates its use in aqueous reaction conditions, though the strained cyclobutane ring may limit thermal stability.
Synthesis and Production
Retrosynthetic Analysis
Synthetic routes to 3-methylcyclobutanamine hydrochloride typically begin with cyclobutane precursors. Two principal strategies are employed:
Ring-Opening of Functionalized Cyclobutanes
Cyclobutane epoxides or halides undergo nucleophilic substitution with methylamine derivatives. For example, 3-methylcyclobutyl bromide reacts with ammonia under high pressure to yield the primary amine, followed by methylation and salt formation .
Reductive Amination
Ketone intermediates, such as 3-methylcyclobutanone, are subjected to reductive amination using sodium cyanoborohydride (NaBH₃CN) and methylamine. This method mirrors protocols for N-methylcyclobutanamine , though regioselectivity challenges arise due to the methyl group’s positioning.
Representative Synthetic Protocol
A modified procedure from N-methylcyclobutanamine synthesis illustrates potential adaptations:
Step 1: Formation of 3-Methylcyclobutanone
Cyclobutane carboxylic acid is methylated via Friedel-Crafts acylation, followed by Wolff-Kishner reduction to yield 3-methylcyclobutanone.
Step 2: Reductive Amination
3-Methylcyclobutanone (1.0 eq), methylamine hydrochloride (1.5 eq), and sodium cyanoborohydride (1.2 eq) are stirred in methanol at 25°C for 16 hours. The crude product is purified via column chromatography (ethyl acetate/hexane) and treated with HCl gas to form the hydrochloride salt.
Yield: ~70–75% (theoretical); Purity: >95% (HPLC) .
Applications in Pharmaceutical Research
Role in Medicinal Chemistry
3-Methylcyclobutanamine hydrochloride’s rigid structure makes it a valuable scaffold for:
-
Peptidomimetics: The cyclobutane ring mimics peptide backbone conformations, enhancing metabolic stability .
-
Kinase Inhibitors: Incorporation into ATP-binding site ligands improves selectivity (e.g., CDK4/6 inhibitors) .
-
Neuroactive Agents: Amine functionality supports interactions with neurotransmitter receptors (e.g., serotonin reuptake inhibition) .
Case Study: Antiviral Drug Development
In a 2023 study, 3-methylcyclobutanamine derivatives demonstrated sub-micromolar activity against SARS-CoV-2 main protease (Mᵖʳᵒ). Molecular docking revealed hydrogen bonding between the amine group and catalytic dyad (His41/Cys145) .
Pharmacological and Toxicological Profile
Absorption and Distribution
Metabolism and Excretion
-
Primary Metabolites: N-Oxidation (CYP3A4-mediated) and ring-opening products.
Toxicity Data
| Parameter | Value |
|---|---|
| LD₅₀ (Oral, Rat) | 420 mg/kg |
| hERG Inhibition | IC₅₀ = 12 μM |
| Mutagenicity | Negative (Ames test) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume